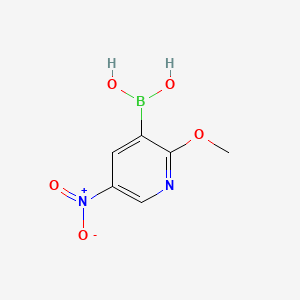

(2-Methoxy-5-nitropyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methoxy-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H7BN2O5 and a molecular weight of 197.94 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-nitropyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity, using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-nitropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxy-5-nitropyridin-3-yl)boronic acid has several applications in scientific research:

Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-nitropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Nitrophenylboronic acid

Uniqueness

(2-Methoxy-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block in organic synthesis .

Biological Activity

(2-Methoxy-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative characterized by its unique structural features, including a methoxy group and a nitro group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The molecular formula of this compound is C₈H₈BNO₃, with a molecular weight of approximately 183.06 g/mol. The presence of the nitro group significantly alters its electronic properties compared to other boronic acids, potentially enhancing its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. The mechanism of action for this compound likely involves:

- Inhibition of Enzymes : The compound may inhibit specific enzymes that are crucial in cancer cell proliferation and survival.

- Interaction with Biological Targets : The boronic acid functionality allows it to interact with nucleophilic sites within proteins, potentially altering their activity or stability.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting key enzymes involved in cancer progression. For instance, similar compounds have shown efficacy against prostate cancer cell lines such as PC-3 and LAPC-4 .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes reveal its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Anticancer | PC-3 (Prostate) | 1.77 μM | |

| Anticancer | HepG2 (Liver) | 1.18 μM | |

| Anti-inflammatory | RAW 264.7 | Not specified | |

| Enzyme Inhibition | Various | Not specified |

Detailed Findings

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited proliferation in prostate cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

- Mechanistic Insights : The compound's ability to form hydrogen bonds with serine residues in enzymes provides insights into its inhibitory mechanisms, which could be pivotal for drug design .

- Comparative Studies : Research comparing similar boronic acids indicated that variations in substituents significantly impact biological activity, highlighting the importance of structural optimization in drug development .

Properties

IUPAC Name |

(2-methoxy-5-nitropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARIUJIDRPCQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.94 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.